molecular formula C14H8F6S B3058565 Bis[4-(trifluoromethyl)phenyl] sulfide CAS No. 90141-51-8

Bis[4-(trifluoromethyl)phenyl] sulfide

Cat. No. B3058565
CAS RN: 90141-51-8
M. Wt: 322.27 g/mol
InChI Key: CVQSDGUQZODCKQ-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)phenyl] sulfide , also known as trifluoromethylthiobenzene , is a chemical compound with the molecular formula C7H5F3S and a molar mass of 178.17 g/mol . It is a colorless to almost colorless liquid with a characteristic stench . Here are some key details:


Molecular Structure Analysis

   F    |    S   / \ F-C-C-F   \ /    C 

Physical And Chemical Properties Analysis

  • Toxicity : Classified as toxic (Hazard Note: Toxic/Stench) .

Scientific Research Applications

Chelation Efficiency in Lanthanide Separation

A study by Pu et al. (2020) highlighted the chelation capabilities of Bis[o-(trifluoromethyl)phenyl]dithiophosphinate, a sulfur-donating ligand, demonstrating its effectiveness in separating trivalent lanthanides from actinides. This separation is crucial in nuclear waste management and recycling of rare earth elements. The study found that the ligand's chelation efficiency is significantly influenced by the placement and number of -CF3 groups, which aids in desolvation and enhances interaction with lanthanides (Pu et al., 2020).

Applications in Organic Synthesis and Material Science

Patra et al. (2005) discussed the use of Bis[4-(trimethylsilyl)phenyl]diselenide and its disulfide counterpart as odorless alternatives for commonly used diphenyl diselenide and diphenyl disulfide in various syntheses. These compounds facilitate the production of less odorous selenium(II) and selenium(IV) derivatives, improving the work environment in labs and potentially broadening the application of selenium and sulfur derivatives in organic synthesis (Patra et al., 2005).

Heavy Metal Sorption

Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres have been developed for efficient removal of heavy metals from aqueous solutions. This application is particularly relevant in environmental cleanup and water treatment technologies. The copolymer microspheres demonstrated high efficiency in sorbing Cu(II), Zn(II), Cd(II), and Pb(II) ions, showcasing the potential for these materials in addressing water pollution and heavy metal contamination (Podkościelna, 2013).

OLED Technology

Su and Zheng (2019) reported the synthesis of red iridium(III) complexes with Bis[4-(trifluoromethyl)phenyl] sulfide derivatives, which were rapidly synthesized and applied in organic light-emitting diodes (OLEDs). These compounds contribute to the advancement of display and lighting technologies by offering materials with high phosphorescence quantum yields and improved device performances (Su & Zheng, 2019).

Chemoselective Oxidation Catalysts

Russo and Lattanzi (2009) explored the use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a highly effective catalyst for the oxidation of sulfides to sulfoxides. This work is significant for the field of synthetic chemistry, providing a mild, efficient method for selectively oxidizing sulfides, a valuable transformation in various chemical syntheses (Russo & Lattanzi, 2009).

properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQSDGUQZODCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509575
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90141-51-8
Record name 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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